4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole ring, a tetrazole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Formation of the Benzamide Moiety: This step involves the reaction of the benzimidazole-tetrazole intermediate with a chloro-substituted benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or tetrazole rings.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.
Substitution: Conditions for substitution reactions might include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interaction with DNA/RNA: Intercalating into DNA or RNA, affecting replication or transcription.
Modulation of Receptors: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole or mebendazole, which are used as antiparasitic agents.
Tetrazole Derivatives: Compounds like losartan, which is used as an antihypertensive agent.
Benzamide Derivatives: Compounds like metoclopramide, which is used as an antiemetic.
Uniqueness
The uniqueness of 4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other compounds with only one of these moieties.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-chloro-2-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN7O/c16-9-5-6-10(13(7-9)23-8-17-21-22-23)14(24)20-15-18-11-3-1-2-4-12(11)19-15/h1-8H,(H2,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHGNLMGHPYBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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